molecular formula C29H25ClN4O3 B12730724 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-(2-methoxyphenyl)- CAS No. 93415-14-6

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-(2-methoxyphenyl)-

Cat. No.: B12730724
CAS No.: 93415-14-6
M. Wt: 513.0 g/mol
InChI Key: KTAAXNUACQFQCF-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-(2-methoxyphenyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features various functional groups, including an indole, an azetidinone, and a methoxyphenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Properties

CAS No.

93415-14-6

Molecular Formula

C29H25ClN4O3

Molecular Weight

513.0 g/mol

IUPAC Name

1-[2-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]-3-chloro-4-(1H-indol-3-yl)azetidin-2-one

InChI

InChI=1S/C29H25ClN4O3/c1-17(35)34-25(20-11-5-8-14-26(20)37-2)15-23(32-34)19-10-4-7-13-24(19)33-28(27(30)29(33)36)21-16-31-22-12-6-3-9-18(21)22/h3-14,16,25,27-28,31H,15H2,1-2H3

InChI Key

KTAAXNUACQFQCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2N3C(C(C3=O)Cl)C4=CNC5=CC=CC=C54)C6=CC=CC=C6OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-(2-methoxyphenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the indole and azetidinone moieties. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-(2-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-(2-methoxyphenyl)- has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole derivatives: Compounds with similar pyrazole structures but different functional groups.

    Indole derivatives: Compounds containing the indole moiety with varying substituents.

    Azetidinone derivatives: Molecules featuring the azetidinone ring with different side chains.

Uniqueness

1H-Pyrazole, 4,5-dihydro-1-acetyl-3-(2-(3-chloro-2-(1H-indol-3-yl)-4-oxo-1-azetidinyl)phenyl)5-(2-methoxyphenyl)- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

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